molecular formula C18H19N3O5S B11648151 2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11648151
M. Wt: 389.4 g/mol
InChI Key: JPWKJZFJPROOGO-UHFFFAOYSA-N
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Description

2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and is often used in medicinal chemistry.

Preparation Methods

The synthesis of 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene ring, followed by the introduction of the acetamido and nitrophenoxy groups. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The benzothiophene core is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenoxy and acetamido groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activity. The unique combination of the nitrophenoxy and acetamido groups in 2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19N3O5S/c1-10-8-11(6-7-13(10)21(24)25)26-9-15(22)20-18-16(17(19)23)12-4-2-3-5-14(12)27-18/h6-8H,2-5,9H2,1H3,(H2,19,23)(H,20,22)

InChI Key

JPWKJZFJPROOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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